Product packaging for Thiophen-2-ol(Cat. No.:CAS No. 17236-58-7)

Thiophen-2-ol

Cat. No.: B101167
CAS No.: 17236-58-7
M. Wt: 100.14 g/mol
InChI Key: WZMPOCLULGAHJR-UHFFFAOYSA-N
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Description

Thiophen-2-ol (CAS 17236-58-7), also known as 2-hydroxythiophene, is a five-membered heteroaromatic compound of significant interest in synthetic and medicinal chemistry. With the molecular formula C₄H₄OS and a molecular weight of 100.14 g/mol, it serves as a versatile precursor and building block for the development of novel compounds . This compound is recognized as a fundamental structural motif in medicinal chemistry research. Thiophene derivatives demonstrate a wide spectrum of therapeutic properties, making them indispensable anchors for creating combinatorial libraries . They have been reported to exhibit potent antimicrobial , anti-inflammatory , antitumor , and antioxidant activities. Several commercially available drugs, including Tipepidine and Tioconazole, incorporate the thiophene nucleus, underscoring its proven efficacy and relevance in drug discovery . Beyond pharmaceuticals, this compound holds value in material science. Its structure is closely related to polythiophenes, which are polymers that become electrically conductive upon oxidation and are used in applications such as anti-static coatings and electrochromic displays . The compound's reactivity allows for various electrophilic substitution reactions, such as acylation and halogenation, facilitating its use in synthesizing more complex, functionalized molecules for diverse research applications . Handling and Storage: To maintain stability, this product should be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C . Notice: This product is intended for research purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4OS B101167 Thiophen-2-ol CAS No. 17236-58-7

Properties

IUPAC Name

thiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMPOCLULGAHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447920
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17236-58-7
Record name Thiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of Thiophen 2 Ol and Analogs

Established and Innovative Approaches to Thiophene (B33073) Ring System Formation

The construction of the fundamental thiophene ring is the initial and critical step. Various methods have been established, from century-old name reactions to modern catalytic systems, to build this essential heterocyclic scaffold.

Cyclization Reactions for Thiophene Nucleus Construction (e.g., Gewald Synthesis, Fiesselmann Reaction)

Gewald Synthesis:

The Gewald reaction is a multicomponent condensation that provides a versatile route to 2-aminothiophenes. derpharmachemica.comorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com The mechanism's first step is a Knoevenagel condensation between the carbonyl compound and the activated nitrile. organic-chemistry.orgderpharmachemica.com Although this reaction directly yields 2-aminothiophenes rather than 2-hydroxythiophenes, the resulting amino group can serve as a handle for further functionalization or conversion.

Numerous modifications to the Gewald reaction have been developed to improve yields and expand its applicability, including the use of microwave irradiation, ionic liquids, and solid supports. mdpi.com For instance, a one-pot, three-component Gewald reaction catalyzed by L-proline has been shown to be an efficient method for synthesizing substituted 2-aminothiophenes. organic-chemistry.org Similarly, N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been used as an effective catalyst. organic-chemistry.org

Fiesselmann Reaction:

The Fiesselmann thiophene synthesis, developed by Hans Fiesselmann, is a key method for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The reaction involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid or its esters. derpharmachemica.comwikipedia.org The mechanism proceeds through a series of base-catalyzed 1,4-conjugate additions, leading to a thioacetal intermediate. derpharmachemica.comwikipedia.org Subsequent intramolecular Dieckmann condensation, elimination, and tautomerization yield the 3-hydroxythiophene product. wikipedia.org

This methodology has been successfully applied to construct complex thiophene systems. For example, new 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates were synthesized by condensing aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate using potassium tert-butoxide as a base. nih.govnih.gov This demonstrates the utility of the Fiesselmann reaction in building fused thiophene ring systems. nih.gov

Reaction NameStarting MaterialsKey FeaturesTypical Product
Gewald Synthesis Ketone/Aldehyde, α-Cyanoester, Elemental SulfurMulticomponent reaction, base-catalyzed. derpharmachemica.commdpi.comPolysubstituted 2-aminothiophene. organic-chemistry.org
Fiesselmann Reaction α,β-Acetylenic Ester, Thioglycolic Acid/EsterBase-catalyzed condensation, forms hydroxylated thiophenes. derpharmachemica.comwikipedia.org3-Hydroxy-2-thiophenecarboxylic acid derivative. wikipedia.org

Metal-Catalyzed and Base-Promoted Heteroaromatic Ring Formations

Modern synthetic chemistry has increasingly turned to metal-catalyzed and base-promoted reactions for the efficient and regioselective construction of the thiophene nucleus. mdpi.com These methods often proceed under milder conditions and offer access to substitution patterns that are difficult to achieve through classical means. psu.edu

Metal-catalyzed heterocyclization of functionalized alkynes with a suitably placed sulfur nucleophile is a powerful, atom-economical strategy. mdpi.compsu.edu Palladium catalysts, in particular, have proven effective. A PdI₂/KI catalytic system, for example, facilitates the cycloisomerization of (Z)-2-en-4-yne-1-thiols into substituted thiophenes. mdpi.comresearchgate.net Similarly, the PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a direct route to the thiophene ring. psu.edunih.gov

Copper catalysts are also widely used. A CuI-catalyzed reaction between sulfonyl azides, terminal alkynes, and other intermediates can form tetrasubstituted thiophenes in good yields. tandfonline.com Another approach involves a rhodium-catalyzed three-component reaction of alkynes, sulfur powder, and phenylboronic acid, which yields thiophene derivatives with high structural control. tandfonline.com

Base-promoted cyclizations offer a metal-free alternative. For example, treating 2-(1,3-dithiolan-2-ylidene)-4-ynenitriles with sodium hydride (NaH) induces a ring opening followed by cyclization and aromatization to yield 3-cyano-2-(vinylthio)thiophenes. psu.edu

Catalyst/PromoterSubstrate TypeReaction ConditionsProduct Type
PdI₂/KI(Z)-2-en-4-yne-1-thiolsDMA or solvent-free, 25–100 °CSubstituted Thiophenes mdpi.comresearchgate.net
PdI₂/KI1-Mercapto-3-yn-2-olsMeOH, 50–100 °CSubstituted Thiophenes psu.edunih.gov
[Cp*Rh(MeCN)₃][SbF₆]₂Alkynes, Sulfur, Phenylboronic AcidN/ASubstituted Thiophenes tandfonline.com
CuISulfonyl Azides, Terminal AlkynesTHF, Room TemperatureTetrasubstituted Thiophenes tandfonline.com
NaH2-(1,3-dithiolan-2-ylidene)-4-ynenitrilesN/A3-Cyano-2-(vinylthio)thiophenes psu.edu

Iodocyclization Protocols for Thiophene Derivatives

Iodocyclization is a specific and powerful tool for synthesizing iodine-containing heterocycles directly from accessible acyclic precursors. nih.gov This method has been effectively applied to the synthesis of iodinated thiophenes from sulfur-containing alkynes. nih.gov

A direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives using molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate (NaHCO₃) smoothly converts various substrates into the corresponding 3-iodothiophenes in good yields at room temperature. nih.govorganic-chemistry.org This reaction proceeds via an electrophilic activation of the alkyne by iodine, followed by intramolecular attack of the sulfur nucleophile.

In a related one-pot strategy, 2-alkynylthioanisoles can undergo an iodine-mediated iodocyclization, followed by alkylation with 1,3-dicarbonyl compounds, to produce complex 2,3-disubstituted benzo[b]thiophenes under moderate conditions. rsc.orgrsc.org This highlights the utility of iodine not only as a cyclization agent but also as a catalyst for subsequent functionalization. rsc.org

Targeted Synthesis of Substituted Thiophen-2-ol Derivatives

Once the thiophene ring is formed, or during its formation, specific functional groups can be introduced to yield a variety of this compound derivatives. Regioselective functionalization and multicomponent reactions are two powerful strategies to achieve this.

Regioselective Functionalization of the Thiophene Core

Achieving specific substitution patterns on the thiophene ring is crucial for tuning the properties of its derivatives. The inherent electronic properties of the thiophene ring, where the α-positions (C2 and C5) are more reactive towards electrophiles than the β-positions (C3 and C4), often guide functionalization. msu.edu However, modern methods allow for more precise control.

C-H activation is a prominent strategy for the regioselective functionalization of thiophenes. acs.org By employing a directing group with a pH-sensitive "on/off" switch, both directed and non-directed C-H activation pathways can be accessed, enabling the synthesis of 2,3,4- and 2,4,5-substituted thiophenes. acs.orgnih.gov For instance, direct magnesiation of a thieno[3,2-b]thiophene (B52689) core with TMPMgCl·LiCl allows for highly regioselective functionalization under mild conditions, accommodating a wide variety of sensitive functional groups. rsc.org

For benzothiophenes, functionalization at the C3 position is more challenging than at C2. researchgate.net An innovative, metal-free approach utilizes benzothiophene (B83047) S-oxides as precursors. This umpolung strategy enables the coupling of two inherently nucleophilic carbon sites, delivering C3-arylated and alkylated benzothiophenes with complete regioselectivity. researchgate.netresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.com MCRs are a convenient and facile route for the synthesis of diverse thiophene derivatives. tandfonline.com

A variety of MCRs have been developed for thiophene synthesis. tandfonline.com For example, a copper(I)-catalyzed denitrogenative reaction of triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates with terminal alkynes and N-sulfonyl azides allows for the one-pot formation of highly functionalized thiophenes. nih.govacs.org This reaction simultaneously forms C-N, C-S, and C-C bonds. nih.gov Another example is a four-component reaction catalyzed by ZnO nanorods, which combines isoquinoline, acetylenic esters, alkyl bromides, and isothiocyanates to produce densely substituted thiophenes in excellent yields (75–95%) under solvent-free conditions at room temperature. tandfonline.com These strategies underscore the power of MCRs in rapidly building molecular complexity around the thiophene core. organic-chemistry.orgresearchgate.net

Sustainable and Eco-Friendly Synthetic Approaches

Ultrasound-Assisted Synthetic Procedures

Ultrasonic irradiation has emerged as an effective and environmentally benign method in organic synthesis. tandfonline.comtandfonline.com The application of ultrasound waves in chemical reactions, a field known as sonochemistry, can lead to significantly reduced reaction times, higher product yields, and enhanced selectivity. tandfonline.comnih.gov This technology promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. nih.gov

The synthesis of sulfur-containing heterocycles, including thiophene analogs, has benefited from this green technique. researchgate.netnih.gov For instance, the synthesis of 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, a thiophene derivative, demonstrates the marked advantages of ultrasound assistance over conventional heating methods. The ultrasound-mediated reaction not only accelerates the process dramatically but also improves the yield of the final product. nih.govacs.org

A comparative study highlights the efficiency of the ultrasound-assisted approach:

MethodCatalystSolventReaction TimeYield (%)Reference
Conventional RefluxGlacial Acetic AcidEthanol3 hours78% nih.govacs.org
Ultrasound-AssistedNone RequiredEthanol4 minutes95% nih.govacs.org

Further research has shown the utility of ultrasound in multicomponent reactions for assembling polysubstituted thiophenes. The Gewald reaction, a classic method for thiophene synthesis, can be efficiently conducted under ultrasound irradiation using the starting carbonyl compounds, active methylene (B1212753) compounds, and elemental sulfur in the presence of polyethylene (B3416737) glycol-600 (PEG-600) as a green reaction medium. nih.gov Similarly, various spiro-heterocycles containing sulfur have been synthesized in high yields using water as a solvent under ultrasonic influence, further underscoring the eco-friendly nature of this methodology. nih.gov

Catalytic Systems and Catalyst Recyclability

A cornerstone of sustainable chemistry is the development of catalytic systems that are not only highly active and selective but also easily recoverable and reusable. researchgate.netresearchgate.net This approach minimizes waste and reduces the economic and environmental costs associated with the catalyst.

A significant advancement in the synthesis of substituted thiophenes involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. mdpi.compsu.edu In this process, a catalytic system composed of Palladium(II) iodide (PdI₂) and an excess of Potassium iodide (KI) effectively promotes the cyclization to form the thiophene ring. mdpi.compsu.edu A key innovation in this methodology is the use of an ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), as the reaction solvent. mdpi.comorganic-chemistry.org The use of an ionic liquid is advantageous because it allows for the simple separation of the product and, crucially, the recycling of the catalyst-containing solvent system for multiple reaction cycles without a significant loss of activity. mdpi.comresearchgate.net

The findings from the recyclable catalytic synthesis of substituted thiophenes are detailed below:

EntrySubstrate (R¹, R², R³)ProductTime (h)Temp (°C)Yield (%)Catalyst Reuse CycleReference
1R¹=Ph, R²=H, R³=Ph2,4-diphenylthiophene2.58090%Up to 5 cycles mdpi.compsu.edu
2R¹=Ph, R²=H, R³=p-Tol2-phenyl-4-(p-tolyl)thiophene2.58088%Up to 5 cycles mdpi.compsu.edu
3R¹=Ph, R²=H, R³=n-Pr4-n-propyl-2-phenylthiophene38085%Up to 5 cycles mdpi.compsu.edu
4R¹=p-Tol, R²=H, R³=p-Tol2,4-di-p-tolylthiophene2.58091%Up to 5 cycles mdpi.compsu.edu

Other recyclable catalytic systems have also been developed. For example, graphitic carbon nitride (g-C₃N₄), a heterogeneous catalyst, has been successfully employed for the synthesis of thiophenes. rsc.org Its solid nature facilitates easy separation from the reaction mixture, allowing for its reuse in subsequent reactions. rsc.org Similarly, the functionalized imidazolium (B1220033) salt, 1,3-bis(carboxymethyl)imidazolium chloride, has proven to be a robust, metal-free, and reusable catalyst for producing 2,4-substituted thiophenes from aryl methyl ketones and elemental sulfur, demonstrating high stability for up to 15 cycles. researchgate.net These examples highlight the significant progress in creating sustainable catalytic pathways for the synthesis of thiophene and its analogs.

Tautomerism and Isomerization Phenomena in Thiophen 2 Ol Systems

Thiol-Thione Tautomerism of Thiophen-2-ol

This compound exists in a tautomeric equilibrium with its thione counterparts. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton and a shift of a double bond. The primary species in this equilibrium are the aromatic thiol form (this compound) and the non-aromatic thione forms, specifically thiophen-2(5H)-one and thiophen-2(3H)-one. Theoretical and experimental studies on related thiophene (B33073) derivatives have established that the thione tautomer is often the more stable form. science.gov This preference is a crucial aspect of the molecule's chemistry, influencing its reactivity and spectroscopic properties. The equilibrium is not static and can be significantly influenced by external factors, as will be discussed.

The existence and ratio of thiol and thione tautomers have been investigated through various spectroscopic and computational methods. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to determine the structural parameters and relative stabilities of the tautomeric forms. science.govgazi.edu.tr These theoretical models are then compared with experimental data for validation.

Spectroscopic techniques are central to identifying and quantifying the tautomers in a sample.

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can distinguish between the tautomers by identifying characteristic vibrational frequencies. The thiol form exhibits a peak for the S-H stretching vibration, while the thione form shows a strong absorption corresponding to the C=S (thiocarbonyl) group. science.govresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed structural information. The chemical shifts of the protons and carbons are distinct for each tautomer due to their different electronic environments. nih.gov For instance, the presence of a signal for the sp³-hybridized carbon in the thione ring confirms its existence in the equilibrium mixture. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers differ. The aromatic thiol form and the conjugated thione form absorb light at different wavelengths, and changes in the absorption maxima can be used to study the equilibrium under various conditions. science.govnih.gov

These experimental methods, combined with computational analysis, provide a comprehensive picture of the tautomeric equilibrium in this compound systems. science.gov

Table 1: Spectroscopic Signatures for Tautomer Identification

Tautomeric FormSpectroscopic MethodKey Signature/Observation
Thiol (this compound)FT-IRPresence of S-H stretching vibration.
¹H NMRSignal corresponding to the -SH proton.
¹³C NMRSignals indicative of an aromatic ring system.
Thione (Thiophen-2-one)FT-IRStrong absorption from C=S stretching vibration. researchgate.net
¹H NMRAbsence of -SH signal; presence of signals for CH₂ group protons.
¹³C NMRSignal for sp³-hybridized carbon in the ring. nih.gov

The position of the tautomeric equilibrium is highly sensitive to the solvent environment. The differential solvation of the tautomers can lower the energy of one form relative to the other, thereby shifting the equilibrium. rsc.org Generally, the polarity of the solvent and its ability to participate in hydrogen bonding are the most critical factors. nih.gov

In polar, protic solvents like water or alcohols, the more polar thione form is often favored. These solvents can stabilize the thione tautomer through hydrogen bonding with the thiocarbonyl group and through dipole-dipole interactions. nih.gov Conversely, in non-polar, aprotic solvents, the less polar thiol form may be more prevalent. mdpi.com The formation of intermolecular hydrogen bonds between the solvent and the solute plays a decisive role in determining which tautomer dominates in solution. nih.govmdpi.com Theoretical models that include solvent effects, such as the self-consistent reaction field (SCRF) technique, are necessary to accurately predict tautomeric stabilities in solution. rsc.org

Table 2: Effect of Solvent Type on this compound Tautomeric Equilibrium

Solvent TypePrimary InteractionFavored TautomerRationale
Polar Protic (e.g., Water, Ethanol)Hydrogen Bonding, Dipole-DipoleThione Strong stabilization of the polar C=S group. nih.govrsc.org
Polar Aprotic (e.g., Acetone, DMSO)Dipole-DipoleThione Stabilization of the tautomer with the larger dipole moment. rsc.org
Non-Polar Aprotic (e.g., Toluene, Hexane)van der Waals forcesThiol Less effective stabilization of the polar thione form. mdpi.com

Photoinduced Hydrogen Atom Transfer and Isomerization Processes

Beyond the ground-state tautomerism, this compound systems can undergo photochemical transformations upon absorption of UV light. A key process is photoinduced hydrogen atom transfer (HAT), where a hydrogen atom is transferred from one position on the molecule to another. researchgate.net In a process analogous to that observed in thiophenol, irradiation can cause the transfer of the hydrogen atom from the sulfur of the thiol group to an ortho-carbon atom on the thiophene ring. researchgate.net

This HAT event converts the initial thiol form into a thione isomer. researchgate.net Such photoisomerization processes are often reversible. Subsequent irradiation at different, typically longer wavelengths can induce a reverse hydrogen transfer, regenerating the original thiol tautomer. researchgate.net These photochemical pathways dominate the unimolecular reactivity of related aromatic thiols when isolated and can lead to the formation of various structural isomers. researchgate.net The generation of initiating radicals can also occur through photoinduced intramolecular or intermolecular electron and hydrogen transfer processes. acs.org

Conformational Landscape Analysis of Tautomeric Forms

Each tautomer of the this compound system can exist in different spatial arrangements or conformations, which arise from rotation around single bonds. The study of these conformations and their relative energies is known as conformational analysis. dergipark.org.tr This analysis is typically performed using quantum chemical calculations (e.g., DFT) to map the potential energy surface of the molecule as a function of specific dihedral angles. dergipark.org.trrsc.org

For the thione tautomers of this compound, for example, the planarity of the ring can be distorted, leading to different conformers. By calculating the molecular energy profile as a selected torsion angle is varied, researchers can identify the most stable (lowest energy) and least stable (highest energy) conformations. dergipark.org.tr The results of such analyses show that the molecule's stability is highly dependent on its three-dimensional structure. For related heteroaromatic carbonyl compounds, electron spin resonance (e.s.r.) spectroscopy has been used to experimentally identify the existence of multiple rotational isomers (rotamers) in solution. rsc.org Understanding the conformational landscape is essential as the specific conformation of a tautomer can affect its physical properties and chemical reactivity.

Reactivity Profiles and Mechanistic Investigations of Thiophen 2 Ol and Derivatives

Electrophilic Aromatic Substitution Reactions

The thiophene (B33073) ring is generally more reactive towards electrophilic substitution than benzene (B151609), a property attributed to the electron-donating nature of the sulfur atom which increases electron density on the ring carbons. nowgonggirlscollege.co.inuop.edu.pk In the case of thiophen-2-ol, the hydroxyl group further activates the ring. Electrophilic substitution, such as halogenation and sulfonation, typically occurs at the 5-position of the thiophene ring. benchchem.com This regioselectivity is because the intermediate formed by electrophilic attack at the C-2 (or C-5) position is more stable than the one formed by attack at C-3. nowgonggirlscollege.co.inslideshare.net

However, the presence of electron-withdrawing groups, such as a carbonyl group attached to the thiophene ring, can decrease the electron density of the ring, thereby reducing its reactivity towards electrophiles. nih.gov For instance, in 1,6-di(thiophen-2-yl)hexane-1,6-dione, bromination occurs at the α-carbon of the carbonyl group rather than on the thiophene ring. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiophene Derivatives

DerivativeElectrophilePosition of SubstitutionReference
This compoundHalogen (e.g., Br₂)5-position benchchem.com
This compoundSulfonating agent (e.g., SO₃)5-position benchchem.com
ThiopheneVarious electrophilesPreferentially at C-2 nowgonggirlscollege.co.inuop.edu.pk
1,6-di(thiophen-2-yl)hexane-1,6-dioneBromine (Br₂)α-carbon to the carbonyl nih.gov

Oxidation Pathways and Reactive Metabolite Generation

The oxidation of thiophenes is a critical area of study, particularly in the context of drug metabolism, as it can lead to the formation of reactive metabolites. wikipedia.orgresearchgate.net Oxidation can occur at both the sulfur atom, yielding a thiophene S-oxide, and at the C2=C3 double bond, forming a thiophene 2,3-epoxide. wikipedia.org

Formation and Characterization of Thiophene S-oxides and Epoxides

The oxidation of thiophene with reagents like trifluoroperacetic acid can produce both thiophene S-oxide and thiophene-2,3-epoxide. wikipedia.org Thiophene S-oxides are often unstable and can undergo Diels-Alder-type dimerization. wikipedia.orgnih.gov However, bulky substituents at the 2- and 5-positions can stabilize the S-oxide. nih.gov Thiophene S-oxides have been identified as metabolites of several thiophene-containing drugs. researchgate.net

Thiophene epoxides are also highly reactive intermediates. researchgate.net The formation of a thiophene-2,3-epoxide from thiophene can rapidly rearrange to thiophen-2-one. wikipedia.org This rearrangement is thought to proceed through an NIH shift mechanism, similar to that of arene oxides. nih.gov The atmospheric oxidation of thiophene by hydroperoxyl radicals has also been shown to produce various isomers, including thiophene-epoxide and thiophene-ol. nih.gov

Insights into Metabolic Activation Mechanisms

The metabolic activation of thiophene-containing drugs, often mediated by cytochrome P450 enzymes, is a significant concern due to the potential for generating toxic electrophilic metabolites. researchgate.netnih.gov For example, the metabolism of tienilic acid, a thiophene-containing drug, by liver microsomes leads to the formation of 5-hydroxytienilic acid and reactive intermediates that can bind to proteins. nih.gov

The formation of these reactive metabolites is believed to proceed through the generation of thiophene S-oxides and epoxides. researchgate.net Quantum chemical studies have suggested that the epoxidation pathway may be kinetically and thermodynamically more favorable than S-oxidation in some cases. researchgate.net The covalent binding of these reactive species to cellular macromolecules is a key mechanism of toxicity for some thiophene-based drugs. nih.gov

Table 2: Reactive Metabolites from Thiophene Oxidation

Parent CompoundOxidizing SystemReactive Intermediate(s)ConsequenceReference
ThiopheneTrifluoroperacetic acidThiophene S-oxide, Thiophene-2,3-epoxideDimerization, Rearrangement wikipedia.org
Tienilic acidRat liver microsomes (Cytochrome P450)Electrophilic intermediatesCovalent binding to proteins nih.gov
ThiopheneHydroperoxyl radicalThiophene-epoxide, Thiophene-olFormation of various products nih.gov

Nucleophilic Reactivity and Substitution Dynamics

While electrophilic substitution is more common for thiophene, nucleophilic substitution can also occur, particularly when the ring is substituted with strong electron-withdrawing groups. Nucleophilic displacement reactions on thiophene derivatives can be significantly faster than on their benzene counterparts. derpharmachemica.com

For example, the reactions of 4-nitro-2-thienylmethyl chlorides and acetates with lithium 2-nitropropan-2-ide result in C-alkylation via a novel ionic substitution process initiated by nucleophilic attack on the thiophene ring. researchgate.net The synthesis of some thiophene derivatives involves nucleophilic aromatic substitution, such as the reaction of sodium 2-thiophenyl methoxide (B1231860) with 2-fluorobenzaldehyde. scielo.org.mx

Coordination Chemistry and Ligand Architecture

The sulfur atom in the thiophene ring can act as a donor atom, allowing thiophene and its derivatives to function as ligands in coordination chemistry. Thiophenol-based ligands, in particular, have been extensively studied.

Design and Synthesis of Thiophenol-Based Heterodonor Ligands

A variety of thiophenol-based heterodonor ligands containing phosphorus, sulfur, and arsenic donor atoms have been synthesized and their coordination chemistry explored. grafiati.commjcce.org.mk These ligands can be designed to be bidentate or tridentate and can form stable complexes with a wide range of transition metals. ubbcluj.roresearchgate.net

The synthesis of these ligands often involves the reaction of thiophenol derivatives with appropriate phosphine (B1218219) or arsine reagents. mjcce.org.mkresearchgate.net For example, structurally isomeric phosphino- and arsinoarylthiols combine a phosphine or arsine center with a thiol functionality, which typically deprotonates upon coordination to a metal center. grafiati.commjcce.org.mk These ligands have shown versatility in forming complexes with various nuclearities due to the tendency of the thiolato group to bridge metal centers. ubbcluj.ro

Metal-Mediated Bond Cleavage Reactions in Thiolate Complexes

The investigation of metal-mediated carbon-sulfur (C–S) bond cleavage in thiolate complexes derived from this compound is a specialized area of organometallic chemistry. While extensive research has been conducted on the C–S bond activation of thiophene and its derivatives as a model for industrial hydrodesulfurization (HDS) processes, specific studies focusing on the thiolate of this compound are less common. nih.govrsc.orgresearchgate.net However, the principles derived from the study of other thiophene and thiolate complexes can provide a framework for understanding the potential reactivity of thiophen-2-olate complexes.

Transition metal complexes are known to facilitate the cleavage of the otherwise inert C–S bond in thiophenes. rsc.org This activation is crucial for understanding catalytic processes that remove sulfur from fossil fuels. nih.gov The general mechanism involves the coordination of the thiophene ring to a low-valent transition metal center, which weakens the C–S bond and makes it susceptible to cleavage. A variety of transition metals, including cobalt, iron, nickel, molybdenum, tungsten, rhodium, iridium, ruthenium, osmium, palladium, and platinum, have been shown to mediate the desulfurization of organosulfur compounds. acs.org

In the context of this compound, it primarily exists in tautomeric equilibrium with the more stable 2-thiophenone form. Its deprotonation would yield a thiophen-2-olate anion, which can act as a ligand to a metal center. As a soft ligand, the thiolate sulfur would be expected to coordinate strongly to soft Lewis acidic metal centers. wikipedia.org The reactivity of such a complex, particularly regarding the stability of the C–S bond, would be influenced by several factors including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Mechanistic investigations into C–S bond cleavage often reveal a process of oxidative addition, where the metal center inserts into the C–S bond. For example, a highly reactive tungsten compound, [W(PMe₃)₄(η²-CH₂PMe₂)H], has been demonstrated to achieve the complete desulfurization of thiophene through a C–S bond cleavage and subsequent hydrogen transfer, ultimately forming a butadiene-thiolate complex. nih.gov Similarly, molybdenum complexes like Mo(PMe₃)₆ are also capable of cleaving the C–S bonds of benzothiophene (B83047). nih.gov

While direct experimental data on the C–S bond cleavage of a metal-thiophen-2-olate complex is not extensively documented in the provided literature, related studies on thiophenolate complexes offer insights. For instance, the reactivity of binuclear nickel amine-thiophenolate complexes shows that the electronic and steric properties of the ligand framework significantly influence the chemical behavior at the metal centers. rsc.org Furthermore, research on the reactions of 2-(diphenylphosphanyl)thiophenol with ruthenium and osmium carbonyl clusters has demonstrated the breaking of the ligand into sulfide, phenyl, and diphenylphosphanyl fragments, indicating that the C–S bond within the thiophenol-based ligand can be cleaved under certain conditions. mjcce.org.mkresearchgate.net

The table below summarizes examples of metal-mediated C-S bond cleavage in thiophene and related organosulfur compounds, which can serve as models for the potential reactivity of thiophen-2-olate complexes.

Metal Complex/ReagentSubstrateKey Findings
[W(PMe₃)₄(η²-CH₂PMe₂)H]ThiopheneComplete desulfurization via C-S bond cleavage and hydrogen transfer. nih.gov
Mo(PMe₃)₆BenzothiopheneCleavage of C-S bonds to yield a paramagnetic compound. nih.gov
[Cp*IrH₃]₂ / H₂ acceptorThiophene, 2-MethylthiopheneActivation and cleavage of the C-S bond. nih.gov
Triruthenium Cluster2-(Diphenylphosphanyl)thiophenolCleavage of the ligand into sulfide, phenyl, and diphenylphosphanyl groups. researchgate.net

Further research focusing specifically on the synthesis and reactivity of thiophen-2-olate metal complexes is necessary to fully elucidate the mechanisms of metal-mediated C–S bond cleavage in this particular system. Such studies would be valuable for developing more efficient catalysts for hydrodesulfurization and for advancing the broader field of organometallic chemistry.

Advanced Analytical and Spectroscopic Characterization of Thiophen 2 Ol Compounds

Spectrophotometric Methodologies for Detection and Trace Analysis

Ultraviolet-visible (UV-Vis) spectrophotometry is a valuable tool for studying the optical characteristics of thiophene-containing compounds. For instance, the UV-Vis spectrum of (Z)-2-phenyl-3-(5-(4-(thiophen-2-yl)benzo[c] rsc.orgbenchchem.comnih.govthiadiazol-7-yl)thiophen-2-yl)acrylonitrile, a complex thiophene (B33073) derivative, has been examined to understand its optical properties. figshare.com While specific spectrophotometric methods for the trace analysis of thiophen-2-ol itself are not extensively detailed in the provided results, the techniques applied to related thiophene derivatives are indicative of the methodologies that would be employed. These methods are crucial for determining the electronic absorption properties and for quantitative analysis at low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ shows characteristic signals for the protons on the thiophene ring. rsc.org The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the heteroaromatic ring current. For the parent compound, thiophene, the protons at the α-positions (adjacent to the sulfur atom) and β-positions have distinct chemical shifts. chemicalbook.comresearchgate.net In a study of this compound, the following ¹H NMR data was reported in CDCl₃: δ 7.73 (t, 1H), 7.55-7.53 (m, 2H), 5.46 (s, br, 1H) ppm. rsc.org The broad singlet at 5.46 ppm is characteristic of the hydroxyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in CDCl₃, the reported chemical shifts are δ 165.2, 131.6, 128.2, and 111.2 ppm. rsc.org The peak at 165.2 ppm is attributed to the carbon atom bearing the hydroxyl group (C2), which is significantly deshielded. The other peaks correspond to the remaining carbon atoms of the thiophene ring. For comparison, the carbon atoms in the parent thiophene molecule resonate at specific frequencies, providing a baseline for understanding substituent effects. hmdb.cachemicalbook.com The comprehensive assignment of both ¹H and ¹³C NMR spectra is often aided by two-dimensional NMR techniques. nih.govacs.org

Compound Solvent ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) Reference
This compoundCDCl₃7.73 (t, 1H), 7.55-7.53 (m, 2H), 5.46 (s, br, 1H)165.2, 131.6, 128.2, 111.2 rsc.org
ThiopheneCDCl₃A: 7.327, B: 7.116125.6, 124.9 chemicalbook.comhmdb.ca
2-(Thiophen-2-yl)-1H-benzo[d]imidazoleNot Specified-- nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

For thiophene-containing molecules, characteristic IR absorption bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region.

C-S stretching: The C-S stretching vibration of the thiophene ring appears at lower frequencies.

O-H stretching: For this compound, a broad absorption band corresponding to the hydroxyl group (O-H) stretching is expected in the region of 3600-3200 cm⁻¹.

Studies on related compounds like 2-thiophene carboxylic acid show C-H in-plane bending in the 1283-909 cm⁻¹ range and out-of-plane bending between 832-710 cm⁻¹. iosrjournals.org The analysis of the FTIR spectrum of this compound would reveal similar characteristic bands, confirming the presence of the hydroxyl and thiophene functionalities.

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
O-H Stretch3600-3200
Aromatic C-H Stretch>3000
C=C Stretch (Aromatic)1600-1400
C-H In-plane Bending1300-1000
C-H Out-of-plane Bending900-675

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight of 100.14 g/mol . benchchem.com

The fragmentation of thiophene derivatives under electron impact ionization often involves characteristic losses. For instance, the mass spectra of benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) derivatives show dominant peaks formed by the cleavage of bonds adjacent to functional groups. nih.gov In some cases, fragmentation can lead to the formation of a 2-cyanothiophene ion at m/z 109 for certain derivatives. niscpr.res.in The fragmentation of this compound would likely involve the loss of carbon monoxide (CO) from the molecular ion, a common fragmentation pathway for phenols and related hydroxyaromatic compounds. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion and its fragments. benchchem.com

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions. While a specific crystal structure for this compound is not detailed in the provided search results, the structures of numerous thiophene derivatives have been elucidated using this method. figshare.comresearchgate.netxmu.edu.cndntb.gov.uanih.govresearchgate.netresearchgate.netiucr.org

For example, the crystal structure of (E)-1-(thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (TPT) was determined to be a monoclinic crystal system. researchgate.net The analysis of such structures reveals details about molecular conformation, planarity of the thiophene ring, and intermolecular forces such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netresearchgate.net A single crystal X-ray diffraction study of this compound would provide invaluable data on its solid-state conformation and the nature of hydrogen bonding involving the hydroxyl group.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies on Interfaces

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces, typically gold or silver nanoparticles. rsc.org The SERS effect dramatically enhances the Raman signal, allowing for the detection of even single molecules.

Studies on thiophenol and its derivatives have demonstrated the utility of SERS in understanding how these molecules interact with metal surfaces. rsc.orgnih.govnih.gov The thiol group in thiophenol provides a strong anchor to the metal surface, making it an ideal candidate for SERS studies. rsc.org For this compound, the interaction with a SERS-active substrate could occur through the sulfur atom of the thiophene ring or the oxygen atom of the hydroxyl group. The SERS spectrum would provide detailed information about the orientation of the adsorbed molecule on the surface. For instance, studies on the adsorption of thiophene on gold surfaces have shown that the molecule's orientation can change from parallel to upright with respect to the surface during the formation of a self-assembled monolayer. researchgate.net This technique is particularly valuable for probing the interfacial behavior of this compound in applications such as sensor development and catalysis. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations of Thiophen 2 Ol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Density Functional Theory (DFT) has become a primary method for the computational study of thiophene (B33073) and its derivatives due to its favorable balance of accuracy and computational cost. researchgate.net Functionals such as B3LYP are frequently paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to calculate the properties of thiophene-containing molecules. dergipark.org.trd-nb.infomdpi.comresearchgate.net These calculations are foundational for understanding the molecule's geometry, vibrational modes, and spectroscopic signatures.

Quantum chemical calculations are used to determine the most stable three-dimensional arrangement of atoms in Thiophen-2-ol by finding the minimum energy structure on the potential energy surface. The geometry of the thiophene ring itself is well-characterized, with typical bond lengths and angles calculated via DFT methods. semanticscholar.org For instance, calculations on thiophene sulfonamide derivatives show C-S bond lengths in the ring ranging from 1.73 Å to 1.75 Å and internal C-C-S bond angles between 110.6° and 112.5°. semanticscholar.org

Conformational analysis, a key output of these calculations, maps the energy of the molecule as a function of the rotation around specific bonds. For a molecule like this compound, a key dihedral angle would be the one defining the orientation of the hydroxyl (-OH) group relative to the thiophene ring. In studies of related molecules, such as 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, conformational energy profiles are generated by systematically rotating a bond in steps (e.g., 20°) and calculating the energy at each step to identify the most stable and unstable conformers. dergipark.org.tr For thiophene carboxaldehyde derivatives, studies show a preference for a syn-periplanar arrangement between the thiophene sulfur and the imine nitrogen of the substituent, as this conformation is energetically favored. mdpi.com A similar analysis for this compound would reveal the preferred orientation of the hydroxyl proton.

Table 1: Representative Calculated Bond Parameters for Thiophene Derivatives This table presents typical geometric parameters for the thiophene ring calculated using DFT methods for various substituted thiophenes. Exact values for this compound would require a specific calculation.

ParameterTypical Calculated Value RangeSource
C-S Bond Length (Å)1.73 - 1.85 semanticscholar.orgjchps.com
C=C Bond Length (Å)1.34 - 1.36 jchps.com
C-C Bond Length (Å)1.43 - 1.45 jchps.com
C-H Bond Length (Å)~1.08 jchps.com
C-S-C Bond Angle (°)~92 - 93 researchgate.net
C-C-S Bond Angle (°)110 - 113 semanticscholar.orgresearchgate.net
C-C-C Bond Angle (°)111 - 114 jchps.comresearchgate.net

DFT calculations can predict the vibrational spectra (infrared and Raman) of molecules. acs.org These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, or twisting of bonds. researchgate.net For thiophene derivatives, characteristic vibrational frequencies have been calculated and compared with experimental data. researchgate.netdergipark.org.tr

The C-H stretching vibrations in the thiophene ring are typically predicted to occur in the 3080-3190 cm⁻¹ range. dergipark.org.tr The aromatic C=C stretching vibrations are found in the 1400-1650 cm⁻¹ region. researchgate.net For this compound, a prominent, strong stretching vibration for the O-H bond would be expected, typically in the region of 3200-3600 cm⁻¹. The precise frequency and shape of this band can provide information about intermolecular hydrogen bonding. Theoretical calculations often require the use of a scaling factor to achieve better agreement with experimental frequencies. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for Thiophene Moieties This table summarizes common vibrational modes for the thiophene ring based on DFT calculations of various derivatives.

Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)Source
C-H Stretching3080 - 3190 dergipark.org.tr
C=C Stretching1400 - 1650 researchgate.net
C-H In-plane Bending1050 - 1290 dergipark.org.tr
C-H Out-of-plane Bending725 - 870 dergipark.org.tr

Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.trresearchgate.net These calculated values serve as a powerful tool for interpreting and assigning experimental NMR spectra. researchgate.net

For the thiophene ring, the proton adjacent to the sulfur atom (at the C2 or C5 position) is expected to resonate at a lower field (higher ppm) due to the electronegativity of the sulfur atom. dergipark.org.tr Calculations for a thiophene derivative showed the proton adjacent to the sulfur at a theoretical value of 7.41 ppm, which correlated well with the experimental signal at 7.64 ppm. dergipark.org.tr The other protons on the ring typically appear at higher fields (lower ppm). dergipark.org.tr Similarly, ¹³C chemical shifts can be calculated with good accuracy, aiding in the structural elucidation of complex molecules. researchgate.netdergipark.org.tr

Table 3: Representative Calculated NMR Chemical Shifts (ppm) for the Thiophene Ring These values are illustrative and based on calculations for various thiophene derivatives. The solvent environment can influence the shifts.

AtomTypical Calculated Chemical Shift (ppm)Source
¹H (proton α to S)~7.4 dergipark.org.tr
¹H (other ring protons)~6.9 dergipark.org.tr
¹³C (carbon α to S)125 - 135 dergipark.org.tr
¹³C (carbon β to S)127 - 132 dergipark.org.tr

Electronic Structure and Reactivity Descriptors

Theoretical methods are used to explore the electronic properties of this compound, providing insights into its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. najah.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability. science.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. semanticscholar.org For various thiophene derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.4 to 4.6 eV. semanticscholar.orgresearchgate.net The analysis of the spatial distribution of these orbitals shows where electron density is located, with the HOMO of thiophene derivatives often localized across the thiophene ring and the sulfur atom. mdpi.com

Table 4: Illustrative Frontier Orbital Energies and Gaps for Thiophene-based Systems Values are in electron volts (eV) and are representative of DFT calculations on various thiophene derivatives.

ParameterTypical Calculated Value (eV)Source
HOMO Energy-5.3 to -6.6 semanticscholar.orgjchps.com
LUMO Energy-0.3 to -2.2 semanticscholar.orgjchps.com
HOMO-LUMO Gap (ΔE)3.1 to 4.6 semanticscholar.orgresearchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. semanticscholar.org It is plotted onto the electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. iucr.orgresearchgate.net

For this compound, an MEP map would be expected to show regions of high electron density (red/yellow) around the electronegative sulfur and oxygen atoms. iucr.orgrsc.org The area around the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), identifying it as an acidic proton and a potential hydrogen bond donor site. iucr.org The MEP analysis is thus invaluable for predicting and understanding intermolecular interactions and the reactive sites of the molecule. semanticscholar.orgresearchgate.net

Global and Local Chemical Reactivity Parameters (e.g., Electrophilicity Index, Fukui Functions)

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in understanding the chemical reactivity of thiophene derivatives. frontiersin.orgias.ac.in Global reactivity descriptors provide a general measure of a molecule's stability and reactivity, while local descriptors identify specific atomic sites prone to attack. mdpi.comwjarr.com

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a critical tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. gelisim.edu.trnih.gov It is calculated from changes in electron density as electrons are added or removed. nih.gov For thiophene derivatives, Fukui function analysis has been used to pinpoint specific atoms that are most susceptible to attack. frontiersin.orgnih.gov For instance, in studies on substituted thiophenes, certain carbon atoms in the thiophene ring were identified as the most reactive sites for nucleophilic attack, while nitrogen atoms in substituents were often the most reactive for electrophilic attack. gelisim.edu.trresearchgate.net

Below is a table summarizing key global and local reactivity concepts and typical findings for thiophene systems.

Parameter Description Typical Findings in Thiophene Systems Reference
Chemical Hardness (η) Measures the resistance to deformation of the electron cloud. A higher value indicates greater stability.Varies significantly with substitution; generally, more reactive derivatives have lower hardness values. wjarr.com
Electrophilicity Index (ω) Quantifies the energy stabilization when a system acquires additional electronic charge from the environment.Higher in derivatives with electron-withdrawing groups, indicating a greater capacity to act as an electrophile. mdpi.comwjarr.com
Fukui Function (f- ) Indicates the propensity of a site to undergo an electrophilic attack (donating an electron).For the thiophene ring, the sulfur atom and certain carbon atoms often show high values, indicating they are electron-rich. nih.govresearchgate.net
Fukui Function (f+ ) Indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron).Specific carbon atoms, particularly those adjacent to electron-withdrawing substituents, are often the primary sites for nucleophilic attack. gelisim.edu.trresearchgate.net

This table is a conceptual summary based on findings for various thiophene derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecular system. taylorandfrancis.com It translates complex wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. taylorandfrancis.commdpi.com

For thiophene systems, NBO analysis reveals significant delocalization of electron density, which is fundamental to their aromatic character and reactivity. researchgate.netnih.gov Key interactions often involve the donation of electron density from the lone pairs of the sulfur atom into the antibonding orbitals (σ*) of adjacent carbon-carbon or carbon-sulfur bonds. taylorandfrancis.com This delocalization stabilizes the molecule. researchgate.net In this compound derivatives, NBO analysis helps to quantify the stability arising from hyperconjugative interactions between the hydroxyl group and the thiophene ring. nih.gov The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, with the stabilization energy E(2) indicating the magnitude of the interaction. mdpi.commdpi.com

A representative table of significant NBO interactions found in a thiophene derivative is shown below.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol) Interaction Type Reference
LP (2) Sσ* (C-C)9.51Lone Pair -> Antibonding (π-delocalization) taylorandfrancis.com
π (C=C)π* (C=C)20.51π -> π* (Intramolecular charge transfer) mdpi.com
LP (1) Oσ* (C-C)1.80Lone Pair -> Antibonding (Hyperconjugation) nih.gov

Note: The values are illustrative and taken from studies on different thiophene derivatives. LP denotes a lone pair.

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex interplay of intermolecular interactions. rsc.org Crystal engineering aims to understand and control these interactions to design materials with desired properties. nih.gov For thiophene-2-ol and its derivatives, hydrogen bonding, Hirshfeld surface analysis, and π-π stacking are crucial for understanding their supramolecular structures. nih.govresearchgate.net

Analysis of Hydrogen Bonding Networks

The hydroxyl (-OH) group in this compound makes it an effective hydrogen bond donor and acceptor. benchchem.comiucr.org This capability allows for the formation of robust and predictable hydrogen-bonding networks that are primary determinants of the crystal structure. rsc.orgresearchgate.net In the crystal structures of related hydroxy-substituted thiophenes, molecules are often linked by strong O-H···O or O-H···N hydrogen bonds, forming dimers, chains, or more complex three-dimensional networks. iucr.orgresearchgate.net These interactions are directional and significantly influence the packing and physical properties of the solid. researchgate.net For example, in the crystal structure of 1,1-diphenyl-4-(thiophen-2-yl)but-3-yn-1-ol, two independent molecules are linked into a dimer by an O—H⋯O hydrogen bond. iucr.org

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A ( °) Reference
O-H···O0.822.012.827172.0 iucr.org
N-H···N0.862.183.033172.0 nih.gov
O-H···N0.821.952.762170.0 researchgate.net

This table presents typical hydrogen bond geometries found in the crystal structures of thiophene derivatives.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. iucr.orgnih.gov The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.govsemanticscholar.org

| Interaction Type | Contribution to Hirshfeld Surface (%) | Characteristic Feature in 2D Fingerprint Plot | Reference | | :--- | :--- | :--- | :--- | :--- | | H···H | 55.3% | Large, diffuse region in the middle | gelisim.edu.trnih.gov | | O···H / H···O | 13.7% | Sharp, distinct spikes | gelisim.edu.trnih.gov | | C···H / H···C | 26.1% | Wing-like shapes | nih.gov | | C···C | 2.3% | Often appears in the outer region of the plot | gelisim.edu.trresearchgate.net |

Data compiled from Hirshfeld analyses of different substituted thiophenes.

Pi-Pi Stacking Interactions

The aromatic thiophene ring allows for the formation of π-π stacking interactions, which are crucial non-covalent forces in the crystal engineering of organic electronic materials. rsc.orgacs.org These interactions occur when the electron-rich π systems of adjacent aromatic rings align. In thiophene-containing crystals, the stacking is often parallel-displaced or "slipped," rather than a direct face-to-face overlap. researchgate.netresearchgate.net The geometry of these interactions, including the centroid-to-centroid distance (typically 3.4 to 3.8 Å) and the slip angle, influences the electronic coupling between molecules. researchgate.netacs.org In some structures, these π-π interactions contribute to the formation of 3D networks. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While X-ray crystallography provides a static picture of a molecule in the solid state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations are used to study the conformational stability, solvent effects, and interaction dynamics of thiophene derivatives in a more realistic, non-static environment. vulcanchem.comvulcanchem.com

In typical simulations, the molecule is placed in a simulated environment (like a box of water molecules), and the trajectories of all atoms are calculated over a period of nanoseconds by solving Newton's equations of motion. nih.govvulcanchem.com Analysis of these trajectories can reveal stable conformations, the flexibility of different parts of the molecule, and the stability of intermolecular interactions, such as the binding of a thiophene derivative to a biological target. nih.govvulcanchem.com For example, MD simulations have been used to assess the binding stability of thiophene-based kinase inhibitors, showing stable root-mean-square deviation (RMSD) values over simulation times of 100 nanoseconds. vulcanchem.com

In Silico Drug Design and Biological Activity Prediction

Computational methods, particularly in silico drug design, have become indispensable in modern medicinal chemistry for identifying and optimizing lead compounds. For thiophene-2-ol and its derivatives, these theoretical investigations provide crucial insights into their potential biological activities and mechanisms of action at a molecular level. By simulating interactions with biological targets and developing predictive models, researchers can rationalize experimental findings and guide the synthesis of more potent and selective agents.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as thiophene derivatives, to the active sites of biological macromolecules like proteins. These studies are instrumental in elucidating potential mechanisms of action and identifying key structural interactions.

Research on thiophene derivatives has employed molecular docking to explore their potential against a variety of biological targets. For instance, in the pursuit of new anticancer agents, novel thiophene derivatives were synthesized and evaluated as inhibitors of lactate (B86563) dehydrogenase-A (LDH-A), an enzyme crucial for glucose metabolism in cancer cells. nih.gov Molecular docking studies on the human LDH-A active site revealed that the synthesized compounds had MolDock scores ranging from -127 to -171, indicating strong potential for inhibition. nih.gov Similarly, docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor highlighted the electrostatic interactions responsible for binding affinity, with the most promising compound showing a Ki of 2.30 μM. nih.gov

In the context of infectious diseases, thiophen-2-iminothiazolidine derivatives have been designed and evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The primary target for these compounds was cruzain, the major cysteine protease of the parasite. nih.gov Molecular docking of the most potent derivative (compound 8c) showed a favorable binding energy of -7.39 kcal/mol and revealed interactions with the S1 and S2 subsites of the enzyme. nih.govresearchgate.net

Thiophene-based compounds are also recognized for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com Docking studies have shown that certain thiophene-pyrazole hybrids are selective COX-2 inhibitors. nih.gov A hybrid molecule containing 2-aminobenzothiophene and rhodamine demonstrated significant interaction energy against both COX-2 and 5-LOX, with binding energies of -98.37 and -91.07 kcal/mol, respectively. mdpi.com Furthermore, computational screening of thymol (B1683141) thiophenol derivatives for antiepileptic activity against protein receptors (PDB IDs: 5HVX and 3F8E) showed that several derivatives had better docking scores and glide energies than the standard drug, ethosuximide (B1671622), suggesting potent anti-epileptic potential. anncaserep.comanncaserep.comresearchgate.net

Thiophene Derivative ClassBiological TargetKey Docking FindingsReference
Thieno[2,3-d]pyrimidin-4(3H)-onesLactate Dehydrogenase-A (LDH-A)Potent inhibition predicted with MolDock scores ranging from -127 to -171. nih.gov
Thiophen-2-iminothiazolidinesCruzain (from T. cruzi)Compound 8c showed high potency (IC50=2.4μM) with a binding energy of -7.39 kcal/mol. nih.govresearchgate.net
Thymol thiophenol derivativesAntiepileptic Protein Receptors (5HVX, 3F8E)Derivatives showed better dock scores (e.g., -7.380) and glide energies than the standard drug ethosuximide (-4.159). anncaserep.comresearchgate.net
Thiophene-pyrazole hybridsCyclooxygenase-2 (COX-2)Docking scores for several compounds were equal to or greater than the co-crystallized ligand, celecoxib. nih.gov
2-Aminobenzothiophene-rhodamine hybridCOX-2 and 5-Lipoxygenase (5-LOX)Increased interaction energy with binding energies of -98.37 kcal/mol (COX-2) and -91.07 kcal/mol (5-LOX). mdpi.com
Benzo[b]thiophen-2-yl-propan-1-ones5-HT1A Serotonin ReceptorCompound 7e displayed the best affinity (Ki = 2.30 μM), with key electrostatic interactions identified. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. benchchem.com These qualitative analyses are often complemented by Quantitative Structure-Activity Relationship (QSAR) modeling, a computational method that develops mathematical equations to correlate chemical structure with activity. tjnpr.org QSAR models are powerful predictive tools in drug design, helping to estimate the activity of novel compounds and guide structural modifications to enhance desired biological effects. mdpi.com

For thiophene derivatives, SAR studies have provided valuable insights. For example, in a series of 2-aminothiophene derivatives tested for antileishmanial activity, the size of a cycloalkyl ring fused to the thiophene core was found to be favorable for activity, with cycloocta[b]thiophene derivatives showing the best profiles. mdpi.com In the context of anti-inflammatory agents, the presence of carboxylic acids, esters, amines, and amides on the thiophene ring has been highlighted as important for activity against COX and LOX enzymes. nih.gov Similarly, for antioxidant indolyl derivatives containing a thiophene moiety, a 2D-QSAR study was performed to guide the synthesis of compounds with high efficacy. mdpi.comresearchgate.net The resulting model helped identify a derivative, ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate, which exhibited higher antioxidant activity (IC50 = 28.23 μg/mL) than the ascorbic acid standard. mdpi.com

3D-QSAR studies provide a more detailed, three-dimensional understanding of these relationships. A study on a series of (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives, which act as human β3-adrenergic receptor agonists, developed robust 3D-QSAR models. mdpi.com The best model showed good internal and external validation statistics, indicating high predictive power. mdpi.com The contour maps generated from this model revealed that steric, hydrogen-bond donor, and hydrogen-bond acceptor properties were the major contributors to biological activity. Specifically, the model suggested that short, bulky substituents on the thiophene-sulfonamide group would be appropriate, while bulky groups at other positions would be detrimental to activity. mdpi.com

Derivative Series / Target ActivityQSAR Model TypeKey Statistical ParametersKey Findings from the ModelReference
β3-Adrenergic Receptor Agonists3D-QSAR (CoMSIA)q² = 0.639; r² = not specifiedActivity is driven by steric, H-bond donor, and H-bond acceptor properties. Indicated that short, bulky substituents on the thiophene-sulfonamide group would be beneficial. mdpi.com
Antioxidant (ABTS inhibition) Indolyl Derivatives2D-QSARNot specifiedThe model guided the synthesis of novel compounds, leading to a derivative with superior antioxidant activity compared to ascorbic acid. mdpi.com
Anti-tubercular Nitro(triazole/imidazole)-based compounds2D-QSARNot specifiedModel identified four 2D descriptors (nO, ATS3m, ATS6m, ATS7m) as important for the observed biological activity. tjnpr.org

Pharmacological and Biological Research Directions for Thiophen 2 Ol Scaffolds

Thiophen-2-ol and its Derivatives as Core Pharmacophores in Drug Development

The this compound scaffold and its analogs are considered privileged structures in drug discovery, serving as the foundation for a wide array of therapeutic agents. mdpi.comresearchgate.net The versatility of the thiophene (B33073) ring allows for extensive functionalization, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. benchchem.com This adaptability has led to the development of thiophene-containing drugs with applications as anti-inflammatory, antimicrobial, and anticancer agents. nih.govencyclopedia.pubacs.org

Marketed drugs containing the thiophene moiety, such as the anti-inflammatory agents Tinoridine and Tiaprofenic acid, underscore the clinical significance of this scaffold. encyclopedia.pubmdpi.comresearchgate.netresearchgate.net The ability of the thiophene nucleus to act as a bioisostere for other aromatic systems, such as benzene (B151609), while offering distinct physicochemical properties, further enhances its utility in medicinal chemistry. Researchers continue to explore thiophene derivatives for their potential to interact with a variety of biological targets, aiming to develop new drugs for conditions like cancer, inflammation, and infectious diseases. ontosight.ainih.govnih.gov

Spectrum of Biological and Pharmacological Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for further investigation and development. mdpi.comencyclopedia.pub These compounds have shown significant potential in several key therapeutic areas.

Thiophene derivatives are well-documented for their potent anti-inflammatory effects. nih.govencyclopedia.pubmdpi.com Their mechanisms of action often involve the inhibition of key enzymes and the modulation of inflammatory pathways.

A primary mechanism of the anti-inflammatory action of thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade. encyclopedia.pubmdpi.com Certain thiophene derivatives have shown potent inhibitory activity against both COX-1 and COX-2 isoforms. nih.gov For instance, some derivatives have been reported to inhibit COX enzymes with IC50 values in the low micromolar range, highlighting their potential as effective anti-inflammatory agents. benchchem.com

Similarly, thiophene-based compounds have been identified as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes. mdpi.com One study reported a thiophene derivative with an IC50 value of 29.2 µM for 5-LOX inhibition. benchchem.commdpi.com The dual inhibition of both COX and LOX pathways by some thiophene derivatives presents a promising strategy for developing anti-inflammatory drugs with a broader mechanism of action. nih.govnih.gov

Table 1: Inhibitory Activity of Thiophene Derivatives on COX and LOX Enzymes

Compound TypeTarget EnzymeIC50 ValueReference
Thiophene derivativeCOX6.0 µM benchchem.com
Thiophene-based compound5-LOX29.2 µM benchchem.commdpi.com

Beyond direct enzyme inhibition, thiophene derivatives exert their anti-inflammatory effects by modulating the expression of genes involved in the inflammatory response and interfering with cytokine signaling pathways. benchchem.comnih.gov Research has shown that these compounds can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). benchchem.comnih.gov

The anti-inflammatory potential of thiophenes is linked to their ability to inhibit the activation of transcription factors like NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes. researchgate.netmdpi.com Some thiophene derivatives have been shown to significantly reduce the levels of pro-inflammatory cytokines in various experimental models. nih.gov For example, certain derivatives at a concentration of 2 nM were capable of inhibiting TNF-α, IL-1β, and IL-6 while promoting the anti-inflammatory cytokine IL-10. nih.gov

The thiophene scaffold is a key component in a number of compounds exhibiting significant antimicrobial activity against a range of bacterial and fungal pathogens. nih.govnih.govbiointerfaceresearch.com The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways. benchchem.com

Studies have demonstrated the efficacy of thiophene derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a 5-(thiophen-2-yl)-1H-tetrazole derivative displayed bactericidal effects against various strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.62 mg/ml to 1.25 mg/ml. bohrium.comscispace.comej-chem.org In another study, certain thiophene derivatives showed promising activity against Pseudomonas aeruginosa, with one compound being more potent than the standard drug gentamicin. nih.gov

In the realm of antifungal research, thiophene derivatives have also shown considerable promise. acs.orgekb.egresearchgate.net They have been evaluated against fungal strains like Candida albicans and Aspergillus niger. ekb.eg One study found that a thiophene derivative exhibited good activity against Cryptococcus neoformans with a MIC of 17 µg/mL, which improved to 2.2 µg/mL when incorporated into a microemulsion. researchgate.net Another series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives showed excellent fungicidal activity against cucumber downy mildew, with one compound having an EC50 of 1.96 mg/L, superior to commercial fungicides. researchgate.net

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

Derivative TypeTarget OrganismActivity (MIC/EC50)Reference
5-(thiophen-2-yl)-1H-tetrazoleVarious bacteria0.62 - 1.25 mg/ml (MIC) bohrium.comscispace.comej-chem.org
Thiophene derivativeCryptococcus neoformans17 µg/mL (MIC) researchgate.net
N-(thiophen-2-yl) nicotinamide derivativeCucumber downy mildew1.96 mg/L (EC50) researchgate.net

A growing body of evidence supports the potential of thiophene-based compounds as anticancer and antitumor agents. nih.govnih.govajol.info These derivatives have been shown to exhibit cytotoxicity against a variety of human tumor cell lines, including those of the colon, lung, and breast. nih.govresearchgate.net

The anticancer mechanisms of thiophene derivatives are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression. nih.govnih.gov For instance, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was found to induce dose-dependent G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov Another study reported a thiophene derivative with potent activity against HCT-116 colorectal cancer cells, with an IC50 value of 7.1 ± 0.07 μM. benchchem.comresearchgate.net Furthermore, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against HeLa and Hep G2 cells, with one compound showing a promising IC50 of 12.61 μg/mL in HeLa cells. acs.orgnih.gov

Table 3: Anticancer Activity of Selected Thiophene Derivatives

Derivative TypeCancer Cell LineIC50 ValueReference
Thiophene derivativeHCT-116 (Colorectal)7.1 ± 0.07 μM benchchem.comresearchgate.net
Thiophene derivativeHeLa (Cervical)12.61 μg/mL acs.orgnih.gov
2-iodobenzamide derivativeA549 (Lung)6.10 μM nih.gov

Anticancer and Antitumor Potentials

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, microRNA Regulation)

This compound derivatives have emerged as a promising class of compounds in the search for new anticancer agents. Their mechanisms of action are multifaceted, often involving the disruption of the cell cycle and the regulation of microRNAs (miRNAs), which are small non-coding RNA molecules that play crucial roles in gene expression.

Certain thiophene derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting the uncontrolled proliferation of cancer cells. For instance, some derivatives can cause an accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell division. nih.gov This is sometimes achieved by interfering with microtubule polymerization, a critical process for the formation of the mitotic spindle. nih.gov One study on a benzyl urea tetrahydrobenzo[b]thiophene derivative, identified as BU17, demonstrated dose-dependent G2/M accumulation and cell cycle arrest in A549 lung cancer cells. nih.gov Another study on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives showed that the active compounds caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. researchgate.net

The regulation of miRNAs is another significant mechanism through which this compound derivatives exert their antiproliferative effects. Some derivatives have been found to upregulate the expression of tumor-suppressor miRNAs while downregulating oncogenic miRNAs. researchgate.net For example, active 2-(thiophen-2-yl)-1H-indole derivatives were observed to significantly increase the expression levels of tumor suppressors miR-30C and miR-107, and decrease the levels of oncogenic miR-25, IL-6, and C-Myc. researchgate.net This modulation of miRNA expression can lead to the inhibition of cancer cell growth and the induction of apoptosis. researchgate.net

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. This compound derivatives have been shown to trigger apoptosis through various pathways. The treatment of colon carcinoma cells with certain 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes led to a significant induction of apoptosis, as evidenced by the increased expression of cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins. jst.go.jp

Table 1: Antiproliferative Mechanisms of this compound Derivatives

Compound/Derivative Class Cancer Cell Line Mechanism of Action Reference
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) A549 (Lung) G2/M cell cycle arrest, induction of apoptosis (increased caspase 3 and 9), inhibition of WEE1 kinase and tubulin polymerization. nih.gov
2-(thiophen-2-yl)-1H-indole derivatives HCT-116 (Colon) S and G2/M phase cell cycle arrest, upregulation of miR-30C and miR-107, downregulation of miR-25, IL-6, and C-Myc. researchgate.net
2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes Caco2, HCT-116 (Colon) Induction of apoptosis (increased cleaved-PARP, RIP, and caspase-3). jst.go.jp
Thiazole (B1198619) derivative of thiophene PC3 (Prostate) Weak inhibition of normal cell lines, suggesting cancer cell selectivity. acs.org
Fused thienopyrrole and pyrrolothienopyrimidine scaffolds HepG2 (Liver), PC-3 (Prostate) S phase cell cycle arrest, caspase-3-induced apoptosis. nih.gov
Specific Interactions with Cancer-Related Protein Targets

The anticancer activity of this compound derivatives is often attributed to their specific interactions with various protein targets that are crucial for cancer cell survival and proliferation. These targets include protein kinases and structural proteins like tubulin. nih.govnih.gov

Many thiophene-based compounds have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov For example, fused thienopyrrole and pyrrolothienopyrimidine scaffolds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT (also known as Protein Kinase B). nih.gov One promising compound from this class, 4c , inhibited VEGFR-2 and AKT with IC50 values of 0.075 µM and 4.60 µM, respectively. nih.gov Another derivative, 3b , also showed inhibitory activity against the same targets. nih.gov The inhibition of these kinases disrupts signaling pathways that are essential for tumor angiogenesis and cell survival. nih.gov

Tubulin is another important target for thiophene derivatives. nih.gov By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov The compound BU17 , a benzyl urea tetrahydrobenzo[b]thiophene derivative, was found to target tubulin by blocking its polymerization, in addition to inhibiting WEE1 kinase. nih.gov

Furthermore, some thiophene derivatives have been investigated for their ability to interact with other cancer-related proteins. Theoretical docking studies have suggested that certain thiophene derivatives could potentially interact with and inhibit the biological activity of BRCA-1, a protein involved in DNA repair and tumor suppression. nih.gov

Table 2: this compound Derivatives and Their Protein Targets

Derivative Class Protein Target Biological Effect Reference
Fused thienopyrrole and pyrrolothienopyrimidine scaffolds VEGFR-2, AKT Inhibition of kinase activity, antiproliferative effect. nih.gov
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) Tubulin, WEE1 kinase Inhibition of polymerization and kinase activity, cell cycle arrest. nih.gov
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides JNK2, JNK3 Potent and selective inhibition. nih.gov
Thiophene-triazine derivative PI3K/mTOR pathway Inhibition of breast cancer cell growth. nih.gov

Antioxidant Capacity and Free Radical Scavenging

Several studies have highlighted the antioxidant potential of this compound derivatives, which is a significant property given the role of oxidative stress in various diseases, including cancer and neurodegenerative disorders. impactfactor.orgnih.govnih.govresearchgate.net The ability of these compounds to scavenge free radicals and chelate metals contributes to their protective effects. benchchem.com

The antioxidant activity of thiophene derivatives is often attributed to the presence of the sulfur atom in the thiophene ring, which can participate in electron donation, and the presence of hydroxyl or other electron-donating groups. nih.gov For instance, a study on benzo[b]thiophen-3-ol derivatives demonstrated their ability to act as antioxidants and metal-chelating agents, suggesting a multifaceted approach to neuroprotection. benchchem.com

Different assays have been used to evaluate the antioxidant capacity of these compounds. In one study, a thieno[2,3-b]thiophene (B1266192) derivative containing a pyrazole (B372694) ring showed significant antioxidant potential in a DPPH radical scavenging assay. nih.gov Another investigation into 2-substituted thiophenes revealed that hydrazino–thiazole derivatives possessed remarkable antioxidant activity. acs.org

The structural features of the derivatives play a crucial role in their antioxidant activity. The presence and position of substituents on the thiophene ring can significantly influence their radical scavenging capabilities.

Neuropharmacological Activities (e.g., Anticonvulsant, Anxiolytic, Antipsychotic)

This compound scaffolds have been explored for their potential in treating a range of neurological and psychiatric disorders, demonstrating anticonvulsant, anxiolytic, and antipsychotic-like activities. impactfactor.orgnih.govnih.govontosight.aiontosight.airesearchgate.netresearchgate.net

Anticonvulsant Activity: Several thiophene derivatives have shown promising anticonvulsant effects in various preclinical models of epilepsy. nih.govnih.gov For example, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were identified as potent anticonvulsants in the maximal electroshock (MES) and 6 Hz seizure models. nih.gov One lead compound from this series also demonstrated a significant analgesic effect. nih.gov The mechanism of action for some of these compounds is thought to involve interaction with neuronal voltage-sensitive sodium channels. nih.gov Another study on hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione also reported significant anticonvulsant activity. nih.gov

Anxiolytic and Antipsychotic-like Activity: Research suggests that certain thiophene derivatives possess anxiolytic and antipsychotic potential. ontosight.aiontosight.airesearchgate.netbenchchem.com Compounds with structures similar to 1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)-piperidin-3-ol have been investigated for their central nervous system activities. ontosight.ai The presence of a piperidine (B6355638) ring and a benzo[b]thiophene moiety in such compounds may confer affinity for neurotransmitter receptors that are targets for therapies in neurological and psychiatric disorders. ontosight.ai Some thiophene derivatives have shown activity as serotonin (B10506) antagonists, which is a mechanism relevant to the treatment of anxiety and psychosis. researchgate.net Additionally, compounds like 10-Methoxy-4-(1-methylpiperidin-4-yl)-4H-benzo(4,5)cyclohepta(1,2-b)thiophene-4-ol have been noted for their potential antipsychotic effects. ontosight.ai

Antileishmanial and Antiparasitic Investigations

This compound derivatives have emerged as a promising area of investigation in the search for new treatments for parasitic diseases, particularly leishmaniasis. benchchem.comnih.govmdpi.comnih.gov Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus.

Several studies have demonstrated the potent antileishmanial activity of 2-aminothiophene derivatives. nih.govmdpi.comnih.gov These compounds have shown efficacy against both the promastigote and amastigote forms of the parasite. nih.govmdpi.com For instance, a derivative of this compound was found to inhibit the proliferation of intracellular amastigotes by over 75% at a low concentration of 0.63 µM. benchchem.com In one study, 2-amino-thiophene derivatives exhibited antileishmanial activity against Leishmania amazonensis, with the most promising compounds containing a lateral indole (B1671886) ring. nih.gov Docking studies have suggested that these compounds may exert their effect by inhibiting trypanothione (B104310) reductase (TryR), an essential enzyme in the parasite's antioxidant defense system. nih.gov

The antileishmanial action of these derivatives is often mediated by the induction of apoptosis-like cell death in the parasites and through immunomodulatory effects. nih.gov For example, some compounds were found to significantly reduce the infection index of macrophages by the parasites, an effect associated with increased levels of TNF-α, IL-12, and nitric oxide (NO). nih.gov

Table 3: Antileishmanial Activity of this compound Derivatives

Derivative Class/Compound Parasite Species Activity Proposed Mechanism Reference
This compound derivative Leishmania major >75% inhibition of intracellular amastigotes at 0.63 µM. Not specified. benchchem.com
2-Amino-thiophene derivatives with indole ring Leishmania amazonensis Active against promastigotes and axenic amastigotes. Inhibition of trypanothione reductase (TryR). nih.gov
SB-200 (2-amino-thiophenic derivative) Leishmania braziliensis, Leishmania major, Leishmania infantum IC50 values of 4.25 µM, 4.65 µM, and 3.96 µM against promastigotes, respectively. Associated with cell membrane integrity loss and morphological changes. nih.gov
2-Amino-thiophene derivatives Leishmania amazonensis Active against promastigotes and axenic amastigotes. Modulation of antileishmanial activity by the nature of the substituent at C-4 and C-5 positions. mdpi.com

Other Noteworthy Biological Activities (e.g., Antihypertensive, Antidiabetic)

Beyond the aforementioned areas, this compound scaffolds have been investigated for a variety of other biological activities, including antihypertensive and antidiabetic effects. nih.govnih.govnih.govresearchgate.net

Antihypertensive Activity: Several series of thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. nih.gov Three thienopyrimidine-2,4-diones containing a [(2-methoxyphenyl)piperazinyl]ethyl moiety at the N-3 position were found to be potent oral antihypertensive agents. nih.gov These compounds also demonstrated alpha-blocking potency. nih.gov Another study described novel 7-(cyclic amido)-6-hydroxy-5,5-dimethylthieno[3,2-b]pyrans as potassium channel activators with significant antihypertensive activity. nih.gov

Antidiabetic Activity: The thiophene nucleus is also present in some compounds investigated for their antidiabetic potential. nih.gov While specific studies focusing solely on this compound derivatives for antidiabetic activity are less common, the broader class of thiophene derivatives has shown promise in this area.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound scaffolds. These studies systematically modify the chemical structure of a lead compound to understand how different functional groups and their positions influence biological activity.

In the context of antiproliferative activity , SAR studies have revealed that the nature and position of substituents on the thiophene ring are critical. For instance, in a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes, it was found that small substituents like fluorine or methyl at the para-position of the 2-phenyl ring only slightly reduced antiproliferative activity compared to the unsubstituted analogue. jst.go.jp In another study of thiophene derivatives targeting TLR1/2 for cancer immunotherapy, the chemical optimization of an initial hit, 1-phenyl-3-(thiophen-2-yl)urea, led to a compound with a 370-fold improvement in bioactivity. nih.gov

For antileishmanial activity , the nature of the thiophene ring and its substituents has been shown to modulate activity. The exclusion of a cycloalkyl ring linked to the C-4 and C-5 positions of a 2-aminothiophene derivative resulted in the loss of antileishmanial activity, indicating the importance of this structural feature. mdpi.com

In the development of antihypertensive agents , SAR studies on thienopyrimidine-2,4-diones showed that substitution at the 2-position of the phenyl ring was more potent than at the 4-position, while 3-substituted compounds were the least potent. nih.gov Alkylation or acylation at the N-1 position did not improve antihypertensive effects. nih.gov For 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans, factors such as lactam ring size, the presence of heteroatoms in the lactam ring, and the stereochemistry at C-6 and C-7 were all found to influence activity. nih.gov

These SAR studies provide valuable insights for the rational design of new and more potent this compound derivatives with improved pharmacological profiles. nih.gov

Elucidating the Influence of Substitution Patterns on Biological Response

The biological activity of thiophene-based compounds is profoundly influenced by the nature, position, and number of substituents on the thiophene ring. ontosight.ai Structure-activity relationship (SAR) studies are crucial for optimizing these molecules for specific biological targets. However, research indicates that no single substitution pattern guarantees superior activity across all targets; the ideal arrangement is highly dependent on the specific biological application. tandfonline.comtandfonline.com

Key findings from various studies highlight the nuanced effects of substitution:

Positional Isomerism: In some contexts, the position of the core ring attachment influences potency. For certain anthelmintic agents, a 2-thienyl moiety confers greater potency than a 3-thienyl or a phenyl group. tandfonline.com Similarly, in some ampicillin (B1664943) analogs, the 2-thienyl derivative showed slightly higher antibacterial activity than the 3-thienyl version. tandfonline.com

Halogenation: The introduction of halogen atoms can significantly modify biological response. For instance, the addition of a bromine atom at the 5-position of the thiophene ring has been shown to increase the activity of certain antimicrobial compounds. tandfonline.com In a series of antimicrobial thiophene derivatives targeting drug-resistant bacteria, substituting the amide at position 2 with a 4-chlorophenyl group led to a more potent compound. frontiersin.org

Alkyl and Cycloalkyl Groups: The presence and size of alkyl or cycloalkyl groups can be critical. In the development of antileishmanial agents, cycloalkyl rings fused to the C-4 and C-5 positions of the thiophene ring were found to be important for activity. mdpi.com The exclusion of this ring resulted in a loss of activity. mdpi.com

Amide and Amine Groups: Amide linkages and amine substituents are frequently key to a compound's function. For a new class of Ebola virus entry inhibitors, a free amine on a piperidine ring attached to the scaffold was essential for antiviral activity. acs.org Conversely, protecting the amine group resulted in a complete loss of activity. acs.org The presence of an amide group is also a crucial structural feature for some thiophene derivatives designed to interact with bacterial outer membrane proteins. frontiersin.org

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents play a vital role. For a series of thiophene derivatives with anticancer properties, compounds with electron-withdrawing groups (like nitro or cyano) at the meta-position of an attached phenyl ring showed the most significant activity. techscience.com

These examples underscore that the biological effect of a thiophene scaffold is a complex interplay of steric, electronic, and hydrophobic factors introduced by its substituents.

tandfonline.comtandfonline.commdpi.comacs.orgtechscience.comfrontiersin.orgacs.org
Substitution Pattern/ModificationBiological Target/ActivityObserved Effect on Biological ResponseReference
2-thienyl vs. 3-thienyl moietyAnthelmintic2-thienyl derivative showed higher potency.
Bromo group at 5-positionAntimicrobialIncreased activity.
Cycloalkyl ring at C4/C5 positionsAntileishmanialPresence of the ring appears important for activity.
Free amine on piperidine substituentAntiviral (Ebola)Essential for activity; protection or substitution of the amine leads to inactivity.
Electron-withdrawing group at meta-position of phenyl ringAnticancerRequired for significant activity.
Replacement of thiophene with furan (B31954) or thiazoleAntimicrobial / AntiviralNo significant improvement or change in activity was observed in several studies.

Rational Design Based on Ligand-Target Binding Principles

Modern drug discovery increasingly relies on rational, structure-based design to develop potent and selective inhibitors for specific biological targets. nih.gov This approach is particularly effective for thiophene-based scaffolds, where computational tools and an understanding of ligand-target interactions guide the synthesis of optimized molecules. nih.govacs.org

A prominent example is the development of novel antibacterial agents targeting two-component signal transduction systems (TCSs), which are common in bacteria but absent in mammals, making them attractive targets. nih.govacs.org The process often involves these key steps:

Target Identification: Researchers focus on highly conserved domains within essential bacterial proteins, such as the adenosine (B11128) triphosphate (ATP)-binding domain of histidine kinases (HK). nih.govnih.gov

Structure-Based Design: Using the crystal structure of a known inhibitor bound to the target protein, medicinal chemists can design new ligands. acs.orgvaccineconferences.com Molecular docking simulations are employed to predict how different thiophene derivatives will fit into the target's binding pocket and to estimate their binding affinity. techscience.com This allows for the "in silico" screening of many potential structures, prioritizing those with the most favorable predicted interactions.

Chemical Synthesis: Guided by the computational models, a series of thiophene derivatives is synthesized. nih.gov These syntheses often employ versatile chemical reactions like the Suzuki-Miyaura cross-coupling to create a library of compounds with varied substituents. nih.gov

In Vitro Evaluation: The newly synthesized compounds are then tested in the lab to measure their actual inhibitory activity against the target protein (e.g., bacterial HKs) and their broader antimicrobial effects against various bacterial strains. nih.govacs.org

This iterative cycle of design, synthesis, and testing has successfully led to the identification of thiophene derivatives with significant inhibitory activity against bacterial proteins, with some also showing broad-spectrum antimicrobial effects. nih.govacs.org This rational approach helps to move beyond random screening, enabling the creation of molecules tailored to interact specifically with a chosen biological target. researchgate.net

nih.govacs.orgtechscience.comfrontiersin.org
Target ClassDesign StrategyKey FindingReference
Bacterial Histidine Kinases (HKs)Structure-based design using inhibitor-bound crystal structures and molecular docking.Identified a series of thiophene derivatives with significant inhibitory activity against bacterial HKs.
Retinoic acid receptor-related orphan receptor γt (RORγt)Molecular docking into the binding pocket of the receptor.Compound 8e showed excellent docking scores, which corresponded with its significant in vitro anticancer activity.
Bacterial Outer Membrane Proteins (OMPs)Ligand-based virtual screening using known antimicrobial drugs as templates.Identified thiophene derivatives with crucial structural groups (amide, piperidinyl) for interacting with OMPs.

Bioanalytical and Bioimaging Applications

The unique photophysical properties of thiophene-based compounds make them excellent candidates for applications beyond pharmacology, particularly in the fields of bioanalysis and bioimaging. nih.gov

Development of Fluorescent Probes for Biological Sensing

Thiophene derivatives are being extensively developed as fluorescent chemosensors for the selective and sensitive detection of various biologically and environmentally important analytes. mdpi.comrsc.org These probes are designed to exhibit a change in their fluorescence properties—such as intensity or wavelength—upon binding to a specific target. acs.org

The mechanism of action often involves a "turn-on" or "turn-off" response. For example, a novel thiophene-based Schiff base sensor was designed to selectively detect Zn²⁺ ions with a significant fluorescence enhancement (a "turn-on" effect), which is attributed to chelation-enhanced fluorescence (CHEF). mdpi.comsciforum.net In contrast, a different probe based on a phenothiazine-thiophene hydrazide structure acts as a "turn-off" sensor for Hg²⁺ ions, where the fluorescence is quenched upon binding to the metal. bohrium.com

These sensors have demonstrated high selectivity, meaning they can detect a specific ion even in the presence of many other competing ions. mdpi.com Furthermore, they often exhibit very low limits of detection (LOD), enabling the measurement of trace amounts of analytes. bohrium.comacs.org The versatility of thiophene chemistry allows for the creation of probes for a wide range of targets, including various metal ions (Zn²⁺, Hg²⁺, Cu²⁺, Fe²⁺), anions (CN⁻), and small molecules like nitric oxide and thiophenol. mdpi.comsciforum.netbohrium.comnih.govfrontiersin.org

Crucially, many of these probes are functional in aqueous buffer systems and have been successfully applied to bioimaging in living cells and even in whole organisms like zebrafish, providing a powerful tool for visualizing biological processes in real-time. mdpi.comnih.govresearchgate.net

mdpi.combohrium.comsciforum.netacs.orgnih.govfrontiersin.orgnih.gov
Thiophene ProbeAnalyte DetectedFluorescence ResponseLimit of Detection (LOD)Reference
DHADC (Thiophene-based)Zn²⁺Turn-onNot specified
PHT (Phenothiazine-thiophene hydrazide)Hg²⁺Turn-off0.44 x 10⁻⁸ M
TBH (Thiophene-benzil Schiff base)Zn²⁺ (then relay detection of Fe²⁺)Turn-on for Zn²⁺, Turn-off for Fe²⁺Not specified
Thiophene-2-carboxylic acid hydrazide conjugateZn²⁺, Cd²⁺, Cu²⁺, Hg²⁺Turn-on for Zn²⁺/Cd²⁺, Turn-off for Cu²⁺/Hg²⁺0.80 - 10 ppb (Zn²⁺/Cd²⁺)
NS1 (Naphthalimide-based)Thiophenol (PhSH)Turn-on (Red emission)66.7 nM
LS-NO (Diaminobenzo-thiadiazol-based)Nitric Oxide (NO)Turn-on (Near-infrared)Not specified
Probe 1 (Naphthalene-benzothiazole-thiophene)Hydrogen Sulfide (H₂S)Colorimetric and Fluorescent change0.10 µM

Applications in Bioelectronics

Thiophene and its derivatives, particularly conjugated polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), are cornerstone materials in the field of organic bioelectronics. acs.org This field aims to create electronic devices that can effectively interface with biological systems. The soft, flexible nature of these organic polymers makes them more mechanically compatible with biological tissues than traditional rigid electronics. acs.org

Thiophene-based materials are central to the function of organic electrochemical transistors (OECTs). nsf.govdiva-portal.org OECTs are devices that use an electrolyte to modulate the conductivity of a semiconductor channel, making them highly sensitive for biosensing applications. benchchem.com They have been used to create neural probes, sensors for various biomolecules, and scaffolds for cell culture. acs.org

Recent research has focused on designing novel thiophene-based molecules for advanced bioelectronic applications:

In Vivo Polymerization: Scientists have developed water-soluble, thiophene-based trimers that can be introduced into a living system (e.g., a plant) and then polymerized in vivo by native enzymes. acs.org This process forms conductive polymer networks directly within biological tissue, creating a seamless bioelectronic interface. acs.org

Gas Sensing: Thin-film transistors using a polythiophene derivative channel, such as poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14), have been fabricated to act as highly selective sensors for toxic gases like ammonia (B1221849) at room temperature. researchgate.net

Improving Stability: A significant research challenge is the operational stability of thiophene-based OECTs in biological environments. diva-portal.orgacs.org Studies are investigating the mechanisms of degradation, such as those caused by oxidative and reductive stress during operation, to design more robust materials and device architectures for long-term use. nsf.govnorthwestern.edu

The ability to tune the chemical structure of thiophene monomers allows for the creation of polymers with specific properties, opening avenues for functional and stimuli-responsive biomaterials for next-generation medical devices and biosensors. helsinki.fi

Future Perspectives and Emerging Research Trajectories

Design and Synthesis of Novel Thiophen-2-ol Architectures with Enhanced Bioactivity

The inherent versatility of the thiophene (B33073) ring serves as a foundation for the development of new and improved bioactive compounds. benchchem.comnih.gov The core strategy revolves around modifying the this compound scaffold to enhance its interaction with biological targets, thereby increasing its therapeutic efficacy. nih.gov

Researchers are actively exploring the synthesis of novel this compound derivatives by introducing various functional groups and substituents to the thiophene ring. nih.govresearchgate.netresearchgate.net Studies have shown that even minor modifications can significantly impact the biological activity of these compounds. benchchem.com For instance, the introduction of different alkyl chains, phenyl groups, or halogen atoms can alter the molecule's lipophilicity, electronic properties, and steric hindrance, all of which influence its ability to bind to specific receptors or enzymes. nih.gov

A key approach in this area is the creation of hybrid molecules, where the this compound moiety is combined with other known pharmacophores. nih.govmdpi.com This strategy aims to create synergistic effects, resulting in compounds with enhanced or entirely new biological activities. For example, combining thiophene with pyrazole (B372694) and thiazole (B1198619) rings has led to hybrid molecules with promising antimicrobial and antioxidant properties. nih.gov Similarly, the synthesis of thiophene-pyrazole hybrids has been explored to develop new inhibitors of enzymes like COX-2, which are implicated in inflammation. mdpi.com

Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel architectures. benchchem.comnih.govrsc.orgresearchgate.net By systematically synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for a particular biological effect. researchgate.netnih.gov This knowledge allows for a more rational and targeted approach to drug design, moving away from traditional trial-and-error methods. researchgate.net

Table 1: Examples of Synthesized this compound Derivatives and Their Potential Bioactivities

Derivative ClassSynthetic StrategyPotential BioactivityReference(s)
Pyrazolyl–thiazole derivatives of thiopheneCombination of thiophene with pyrazole and thiazole ringsAntimicrobial, Antioxidant nih.gov
Thiophene pyrazole hybridsHybridization with pyrazole moietyCOX-2 inhibition (Anti-inflammatory) mdpi.com
N-(thiophen-2-yl) nicotinamide (B372718) derivativesSplicing nicotinic acid and thiopheneFungicidal researchgate.net
Thiophen-2-iminothiazolidine derivativesSynthesis from thiophen-2-thioureic compoundsAnti-Trypanosoma cruzi (Chagas disease) researchgate.netnih.gov
2-(2,3-disubstituted-thiophen-5-yl)-3H-quinazolin-4-one analogsBioisosteric replacement and chemical lead optimizationAnti-inflammatory, Anti-cancer nih.gov

Deeper Mechanistic Insights into Biological Interactions at the Molecular Level

A fundamental understanding of how this compound and its derivatives interact with biological systems at the molecular level is essential for their development as therapeutic agents. acs.orgresearchgate.net Future research will focus on elucidating these mechanisms to enable the design of more specific and effective drugs.

Molecular docking studies are a powerful computational tool used to predict the binding affinity and orientation of a ligand (in this case, a this compound derivative) to its protein target. nih.govnih.govontosight.aibohrium.com These simulations provide valuable insights into the specific interactions, such as hydrogen bonding and π–π stacking, that stabilize the ligand-protein complex. nih.gov For example, docking studies have been used to identify key binding interactions between pyrazolyl–thiazole derivatives of thiophene and their microbial targets, corroborating experimental data. nih.gov

Beyond static binding predictions, molecular dynamics simulations can provide a more dynamic picture of these interactions, revealing how the complex behaves over time under physiological conditions. mdpi.com This can help to understand the stability of the ligand-target interaction and identify any conformational changes that may occur upon binding. mdpi.com

Experimentally, techniques like X-ray crystallography can provide high-resolution structural information of this compound derivatives bound to their targets, offering a definitive view of the binding mode. While not always feasible, such data is invaluable for validating computational models and guiding further drug design.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and this compound research is no exception. nih.govresearchgate.netbpasjournals.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. nih.govresearchgate.net

One of the primary applications of AI and ML is in the virtual screening of large chemical libraries. ontosight.airesearchgate.net By training algorithms on existing data of known active and inactive compounds, it is possible to predict the potential biological activity of new, untested this compound derivatives. researchgate.netsemanticscholar.org This allows researchers to prioritize the synthesis and testing of the most promising candidates, saving time and resources. researchgate.net

AI can also be used to predict various pharmacokinetic and toxicological properties of molecules (ADMET - absorption, distribution, metabolism, excretion, and toxicity). mdpi.comnih.govethz.ch This is a critical step in drug development, as poor ADMET properties are a major cause of clinical trial failures. researchgate.net Early prediction of these properties allows for the optimization of lead compounds to improve their drug-like characteristics. nih.gov

Furthermore, generative AI models can be used to design entirely new molecular structures with desired therapeutic profiles. nih.gov By learning the underlying rules of chemical structure and biological activity, these models can propose novel this compound architectures that have a high probability of being active against a specific target.

Binary QSAR (Quantitative Structure-Activity Relationship) models, a type of machine learning, have already been used to predict the therapeutic activities of newly synthesized benzo[b]thiophene derivatives against a range of common diseases. semanticscholar.org The SuperPred webserver, an AI tool, has been utilized to predict potential drug targets for naturally occurring thiophenes. mdpi.com

Table 2: Applications of AI and Machine Learning in this compound Research

ApplicationAI/ML TechniquePurposeReference(s)
Virtual ScreeningMachine Learning AlgorithmsIdentify potential drug candidates from large chemical databases. ontosight.airesearchgate.net
ADMET PredictionDeep Learning, Machine LearningPredict pharmacokinetic and toxicity profiles of molecules. mdpi.comnih.govethz.ch
Novel Molecule GenerationGenerative AI ModelsDesign new molecular structures with desired therapeutic properties. nih.gov
Therapeutic Activity PredictionBinary QSAR ModelsPredict the therapeutic activity of compounds against various diseases. semanticscholar.org
Drug Target PredictionAI-based Webservers (e.g., SuperPred)Identify potential biological targets for thiophene derivatives. mdpi.com

Exploration of Undiscovered Therapeutic Targets and Applications

While this compound and its derivatives have shown promise in areas like cancer, inflammation, and infectious diseases, there is significant potential for their application in treating a wider range of conditions. mdpi.comontosight.aiontosight.aiencyclopedia.pubimpactfactor.org Future research will likely uncover novel therapeutic targets and applications for this versatile class of compounds.

The unique chemical properties of the thiophene ring, including its ability to act as a bioisostere for other aromatic systems like benzene (B151609), make it an attractive scaffold for developing drugs against a variety of targets. nih.govnih.gov This bioisosteric replacement can lead to improved potency, selectivity, or pharmacokinetic properties. nih.gov

Researchers are actively investigating the potential of thiophene derivatives to modulate the activity of various enzymes and signaling pathways involved in disease. For example, recent studies have explored their use as inhibitors of 15-Lipoxygenase-1 for neuroprotection and as dual inhibitors of β-tubulin and the Wnt/β-catenin pathway for treating gastrointestinal cancers. nih.govnih.gov Other research has focused on their potential as inhibitors of transcription factors like NF-kappaB and AP-1, which play key roles in inflammation and cancer. nih.gov

The broad spectrum of reported biological activities for thiophene derivatives, including antifungal, antiviral, antidiabetic, and anticonvulsant properties, suggests that many more therapeutic avenues remain to be explored. nih.govrsc.orgontosight.aiontosight.ai A systematic approach, combining computational predictions with high-throughput screening, will be crucial in identifying these new opportunities. The development of novel thiophene-based compounds could lead to new treatments for neurodegenerative diseases, metabolic disorders, and a host of other challenging medical conditions. ontosight.ai

Q & A

Q. What are the recommended methodologies for synthesizing Thiophen-2-ol in laboratory settings?

this compound synthesis typically involves catalytic cyclization or functionalization of thiophene derivatives. For instance, gold-catalyzed activation of thioalkynes has been demonstrated to yield ketene dithioacetals, which can be adapted for thiophenolic compounds . Key steps include:

  • Catalyst selection : Transition metals (e.g., Au, Pd) for regioselective functionalization.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Validation : NMR and mass spectrometry to confirm structural integrity .

Q. How can researchers ensure accurate structural characterization of this compound?

A combination of spectroscopic and computational methods is critical:

  • Spectroscopy : Use 1H^1H-NMR to identify proton environments and 13C^{13}C-NMR for carbon backbone analysis.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
  • Computational Modeling : DFT calculations to predict spectral data and compare with experimental results .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Inspect gloves for chemical compatibility and breakthrough time .
  • First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation .
  • Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .

Q. What are the IUPAC naming conventions for thiophene derivatives, and how do substituents affect nomenclature?

this compound denotes a hydroxyl group at the 2-position of the thiophene ring. Substituents are numbered to minimize positional indices (e.g., "2-methylthiophene" prioritizes the methyl group at position 2). For complex derivatives, consult IUPAC guidelines or authoritative translation resources .

Advanced Research Questions

Q. How can researchers address gaps in toxicity data for this compound?

Current data gaps, as noted by EFSA, require:

  • In vivo/In vitro Studies : Use rodent models (OECD guidelines) to assess acute toxicity (e.g., LD50_{50}) and subchronic effects (28-day exposure) .
  • NOAEL Determination : Conduct dose-response studies with endpoints like respiratory distress or body weight changes .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thiophene-2-carboxylic acid) to infer toxicokinetics .

Q. What strategies resolve contradictions in experimental data for this compound reactivity?

  • Systematic Review : Replicate studies under controlled conditions (e.g., humidity, catalyst loading) to isolate variables .
  • Contradiction Analysis : Identify principal vs. secondary factors (e.g., solvent polarity vs. temperature) influencing reaction outcomes .
  • Collaborative Validation : Share datasets with independent labs to confirm reproducibility .

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

  • DFT Calculations : Predict transition states and activation energies for catalytic cycles .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics.
  • Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization .

Q. What mechanistic insights are critical for studying this compound in drug discovery?

  • Electrophilic Substitution : Probe regioselectivity in sulfonation or halogenation reactions.
  • Biological Targets : Use docking studies (AutoDock) to assess interactions with enzymes like cytochrome P450 .
  • Metabolic Profiling : LC-MS to identify metabolites in hepatic microsome assays .

Q. How should researchers design a literature review for this compound-related studies?

  • Database Selection : Prioritize PubMed, Scopus, and Web of Science; avoid non-peer-reviewed platforms .
  • Search Terms : Combine keywords (e.g., "this compound synthesis," "toxicity," "catalysis") with Boolean operators.
  • Critical Appraisal : Evaluate study quality using tools like CONSORT for experimental rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.